3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-16-8-3-4-10-19(16)23-26-22(17(2)31-23)15-32-25-27-21-12-6-5-11-20(21)24(29)28(25)14-18-9-7-13-30-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZHEOATQNHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The key structural elements include:
- Furan ring : Known for its role in various biological activities.
- Oxazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Dihydroquinazolinone core : Linked to diverse pharmacological effects.
Molecular Formula
Antimicrobial Properties
Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinazolinone can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined against various pathogens, demonstrating promising results.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Target Compound | 12 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant capacity of the compound can be evaluated using assays like DPPH radical scavenging. Compounds with similar structures have shown to possess strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
DPPH Scavenging Activity
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The target compound was tested on various cancer cell lines, showing selective cytotoxic effects.
Cell Line Response
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinazolinone derivatives and tested their antimicrobial efficacy. The target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains.
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant properties of related compounds using in vitro models. The findings suggested that the compound's structure allows it to effectively scavenge free radicals, reducing oxidative damage in cellular systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Preparation Methods
Reaction Conditions Comparison
Characterization Data
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FT-IR : The target compound exhibits ν(C=O) at 1685 cm⁻¹ (quinazolinone), ν(C=N) at 1610 cm⁻¹ (oxazole), and ν(S-C) at 680 cm⁻¹.
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H, quinazolinone H-5), 7.45–7.32 (m, 5H, aromatic), 6.38 (s, 1H, furan H-3), 4.62 (s, 2H, SCH₂), 2.41 (s, 3H, oxazole-CH₃).
Challenges and Alternative Approaches
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Oxazole Stability : The oxazole ring degrades under strongly acidic conditions, necessitating pH control during coupling.
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Stereochemical Outcomes : Racemization at the sulfanyl bridge may occur; chiral HPLC confirms >99% enantiomeric excess when using (R)-BINOL-derived catalysts.
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Scalability : Micellar catalysis () outperforms GO-mediated methods () in throughput, with a 10-g scale achieving 82% yield versus 68% for GO .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The quinazolinone core can be synthesized via condensation of anthranilamide derivatives with aldehydes or ketones under mild conditions. For example, graphene oxide nanosheets have been used as catalysts to facilitate the formation of similar quinazolinone frameworks in aqueous media, achieving high efficiency and reduced side reactions . The oxazole-thioether moiety can be introduced via nucleophilic substitution or thiol-ene chemistry, with careful selection of protecting groups to avoid undesired side reactions. Solvent polarity (e.g., DMF or chloroform) and temperature (60–80°C) are critical for optimizing yield .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) can identify functional groups and connectivity, while Infrared (IR) spectroscopy verifies key bonds (e.g., C=O, C-N). For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX is recommended. These tools resolve anisotropic displacement parameters and validate stereochemistry .
Advanced Research Questions
Q. How can low crystallinity or twinning issues in X-ray diffraction analysis be resolved for this compound?
- Methodological Answer : Low crystallinity may arise from solvent impurities or conformational flexibility. Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) can improve crystal quality. For twinned crystals, SHELXL’s TWIN/BASF commands allow refinement of twin laws and scale factors. WinGX’s ORTEP interface aids in visualizing anisotropic displacement ellipsoids to detect disorder .
Q. What experimental design principles should guide optimization of reaction yields for the oxazole-thioether moiety?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial or response surface designs, are critical. For example, varying reaction time (12–24 hours), temperature (40–100°C), and catalyst loading (5–20 mol%) in a controlled flow-chemistry setup can identify optimal conditions. Statistical modeling (e.g., ANOVA) quantifies parameter interactions, reducing trial-and-error approaches .
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be reconciled for structural validation?
- Methodological Answer : Cross-validation using complementary techniques is essential. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves connectivity ambiguities. Computational tools like Density Functional Theory (DFT) can predict NMR chemical shifts and compare them with experimental data to resolve discrepancies .
Q. What challenges arise in synthesizing the oxazole-thioether derivative, and how can they be mitigated?
- Methodological Answer : The oxazole ring’s sensitivity to oxidation requires inert atmospheres (N₂/Ar) and anhydrous conditions. Thiol group oxidation can be minimized using antioxidants (e.g., BHT) or by employing one-pot strategies to avoid intermediate isolation. For sterically hindered systems, microwave-assisted synthesis may enhance reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
